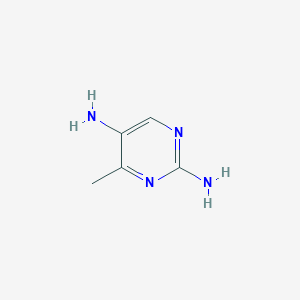
potassium (Z)-2,3-dicyanoprop-1-en-1-olate
Overview
Description
Potassium (Z)-2,3-dicyanoprop-1-en-1-olate is an organic compound that features a potassium ion bonded to a (Z)-2,3-dicyanoprop-1-en-1-olate anion
Mechanism of Action
Target of Action
Potassium (Z)-2,3-dicyanoprop-1-en-1-olate, also known as 1,2-dicyano-3-hydroxyprop-2-ene potassium salt, primarily targets voltage-gated potassium (K+) channels , specifically the Kv2.1 channel . These channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .
Mode of Action
The compound interacts with its targets by altering the ionic equilibrium across the cell membrane. It does this by modulating the function of the Kv2.1 channel , which in turn influences various cellular systems
Biochemical Pathways
The compound’s action affects several biochemical pathways. One of the key pathways influenced is the glycerolphospholipid metabolism pathway . This pathway plays a crucial role in maintaining the structural integrity of cell membranes and in signal transduction. Another pathway affected is the glycosylphosphatidylinositol-anchored protein biosynthesis pathway
Pharmacokinetics
Studies on similar potassium-competitive acid blockers (p-cabs) like tegoprazan suggest that these compounds are rapidly absorbed and exhibit a half-life of several hours
Result of Action
The result of the compound’s action is the modulation of ionic equilibrium across the cell membrane. This can influence various cellular processes, including neuronal firing frequency and viral replication
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of potassium in the environment can affect the compound’s action . Additionally, the compound’s action may be influenced by the pH and ionic composition of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (Z)-2,3-dicyanoprop-1-en-1-olate typically involves the reaction of potassium hydroxide with (Z)-2,3-dicyanoprop-1-en-1-ol. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Potassium (Z)-2,3-dicyanoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted derivatives with different cations.
Scientific Research Applications
Potassium (Z)-2,3-dicyanoprop-1-en-1-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Potassium cyanide
- Potassium nitrate
- Potassium hydroxide
Uniqueness
Potassium (Z)-2,3-dicyanoprop-1-en-1-olate is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other potassium compounds, it has a conjugated dicyano group that can participate in various chemical reactions and interactions.
Properties
IUPAC Name |
potassium;(Z)-2,3-dicyanoprop-1-en-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O.K/c6-2-1-5(3-7)4-8;/h4,8H,1H2;/q;+1/p-1/b5-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIFOFDRTJDTPV-MKWAYWHRSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=C[O-])C#N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)/C(=C/[O-])/C#N.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3KN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B3164362.png)

![Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate](/img/structure/B3164365.png)
![8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3164368.png)



![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)

